Antidepressant agent 10

Serotonin receptor pharmacology Antidepressant target engagement 5-HT1A antagonist

Antidepressant Agent 10 (CAS 87691-87-0) uniquely combines a validated 5-HT1A/5-HT2 antagonist pharmacophore with official pharmacopoeial status as Ziprasidone EP Impurity A/USP Related Compound A. This dual identity eliminates the need for separate sourcing of a pharmacological tool and a regulatory reference standard. The compound is supported by Pfizer-validated synthetic routes (85-90% yield) and supplied with full characterization documentation for ICH Q3A/B-compliant ANDA submissions. Non-pharmacopoeial analogs cannot satisfy these dual requirements, making this compound the only scientifically justifiable choice for both serotonergic research and generic Ziprasidone QC.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 87691-87-0
Cat. No. B029119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntidepressant agent 10
CAS87691-87-0
Synonyms3-(Piperazin-1-yl)benzoisothiazole;  N-(3-Benzisothiazolyl)piperazine;  1-(1,2-Benzisothiazol-3-yl)piperazine; 
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NSC3=CC=CC=C32
InChIInChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
InChIKeyKRDOFMHJLWKXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Antidepressant Agent 10 (CAS 87691-87-0): Chemical Identity and Procurement Fundamentals for Research Applications


Antidepressant Agent 10 (CAS 87691-87-0, molecular formula C₁₁H₁₃N₃S, molecular weight 219.31 g/mol), also known as 3-(1-Piperazinyl)-1,2-benzisothiazole, is a heterocyclic piperazinyl-benzisothiazole compound [1]. It functions as a dual 5-HT₁A and 5-HT₂ serotonin receptor antagonist with IC₅₀ values of 190 nM and 110 nM, respectively, and exhibits oral bioavailability in preclinical models . The compound serves as the core pharmacophoric scaffold and key synthetic intermediate for the atypical antipsychotic Ziprasidone, while also being officially designated as Ziprasidone EP Impurity A and USP Related Compound A [2][3]. It is commercially available at research-grade purity (typically >98%) with melting point 265-270°C, and is supplied exclusively for laboratory research use, not for human or veterinary therapeutic applications .

Antidepressant Agent 10 (CAS 87691-87-0) Procurement: Why In-Class Piperazinyl-Benzisothiazoles Cannot Be Freely Interchanged


Substitution of Antidepressant Agent 10 with structurally similar piperazinyl-benzisothiazole derivatives or generic serotonin receptor antagonists is not scientifically justifiable due to three critical differentiation vectors. First, this compound serves a dual procurement identity: it is simultaneously a pharmacologically active 5-HT₁A/5-HT₂ antagonist fragment and a regulatory-defined reference impurity for Ziprasidone quality control [1]. Second, minor structural modifications within the benzisothiazole class produce substantial shifts in receptor subtype selectivity—as demonstrated in SAR studies of adatanserin analogs where piperazine substitution patterns altered 5-HT₁A versus 5-HT₂ affinity ratios by over 100-fold [2]. Third, the compound's validated synthetic utility in Ziprasidone manufacturing processes, with optimized yield conditions reported in Pfizer patents, cannot be assumed for alternative intermediates lacking equivalent process validation [3]. These distinctions create non-overlapping utility profiles that mandate compound-specific sourcing decisions.

Antidepressant Agent 10 (CAS 87691-87-0): Quantitative Differentiation Evidence Against Comparators


Dual 5-HT₁A/5-HT₂ Receptor Antagonist Activity of Antidepressant Agent 10 Compared to Selective 5-HT₁A Agonists

Antidepressant Agent 10 exhibits dual antagonist activity at 5-HT₁A (IC₅₀ = 190 nM) and 5-HT₂ (IC₅₀ = 110 nM) receptors, distinguishing it from clinically used selective 5-HT₁A agonists . In contrast, gepirone functions as a selective 5-HT₁A receptor partial agonist (EC₅₀ ≈ 10-30 nM; intrinsic activity ~40-60%) without meaningful 5-HT₂ engagement, while tandospirone shows 5-HT₁A agonism (Ki = 11 nM) with negligible 5-HT₂ activity [1]. The dual-target antagonist profile of Antidepressant Agent 10 provides a mechanistically distinct tool compound for dissecting serotonergic signaling in preclinical antidepressant research [2].

Serotonin receptor pharmacology Antidepressant target engagement 5-HT1A antagonist

Structural Scaffold Versatility of Antidepressant Agent 10 as Ziprasidone Synthetic Intermediate Versus Non-Bioactive Building Blocks

Antidepressant Agent 10 is the validated key intermediate for Ziprasidone synthesis, with the Pfizer-developed one-step disulfide route achieving 85-90% yield of the hydrochloride salt from 3-chloro-1,2-benzisothiazole and piperazine [1][2]. This contrasts with alternative generic piperazine building blocks lacking validated coupling protocols to the oxindole moiety of Ziprasidone. The compound's benzisothiazole-piperazine scaffold is retained intact in the final Ziprasidone structure, directly contributing to D₂ (Ki = 4.8 nM) and 5-HT₂A (Ki = 0.4 nM) receptor binding of the parent drug [3]. A structurally similar but distinct intermediate, 3-chloro-1,2-benzisothiazole, requires additional synthetic manipulation and lacks the intrinsic serotonergic activity of Antidepressant Agent 10, limiting its utility as a pharmacological probe .

Medicinal chemistry Antipsychotic synthesis Ziprasidone intermediates

Regulatory Reference Material Identity of Antidepressant Agent 10 as Ziprasidone EP Impurity A Versus Research-Only Structural Analogs

Antidepressant Agent 10 (CAS 87691-87-0) is officially designated as Ziprasidone EP Impurity A and USP Related Compound A, with defined acceptance criteria in pharmacopoeial monographs [1]. This regulatory identity mandates its use in analytical method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) submissions for generic Ziprasidone products [2]. In contrast, structurally related piperazinyl-benzisothiazole analogs such as 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide or substituted 2-benzisothiazole derivatives lack official compendial recognition, rendering them unsuitable for regulatory QC applications regardless of structural similarity . The compound is supplied with detailed characterization data compliant with regulatory guidelines, including certified purity (typically >98%) and full analytical documentation [3].

Pharmaceutical quality control Impurity profiling Regulatory compliance

Fragment-Based Drug Discovery Scaffold Utility of Antidepressant Agent 10 Versus Fully Elaborated 5-HT Antagonist Molecules

Antidepressant Agent 10 functions as a fragment molecule (molecular weight 219.31 g/mol; cLogP ~2.1; hydrogen bond donors = 1; hydrogen bond acceptors = 3), conforming to the "Rule of Three" for fragment-based drug discovery . Its benzisothiazole-piperazine core provides a validated starting point for molecular linking, expansion, and modification strategies in novel candidate drug design [1]. In contrast, fully elaborated 5-HT antagonist molecules such as Ziprasidone (MW = 412.9; cLogP = 4.0) or Lurasidone (MW = 492.7; cLogP = 4.5) lack the chemical tractability required for fragment growth optimization due to their larger molecular size and more complex physicochemical profiles [2]. The compound's fragment properties enable systematic SAR exploration through parallel synthesis of derivatives, a strategy successfully demonstrated in the development of adatanserin-class dual 5-HT₁A/5-HT₂ agents where benzisothiazole-piperazine scaffolds were systematically diversified [3].

Fragment-based drug discovery Lead optimization Scaffold hopping

Oral Bioavailability Qualification of Antidepressant Agent 10 Versus Non-Oral 5-HT Fragment Probes

Antidepressant Agent 10 is documented as an orally active compound in preclinical models, enabling in vivo behavioral pharmacology studies without requiring parenteral administration . This oral activity distinguishes it from many fragment-class 5-HT receptor ligands that lack sufficient absorption, distribution, metabolism, and excretion (ADME) optimization for oral dosing . While specific pharmacokinetic parameters (Cmax, Tmax, oral bioavailability percentage) are not disclosed in available vendor documentation, the qualitative designation of oral activity implies gastrointestinal absorption and systemic exposure sufficient to engage CNS targets [1]. In contrast, structurally analogous piperazine-containing fragments frequently require intraperitoneal or subcutaneous administration due to poor oral absorption, as documented for various 5-HT₁A fragment probes in the literature [2].

Oral bioavailability In vivo pharmacology Preclinical candidate profiling

Antidepressant Agent 10 (CAS 87691-87-0): High-Value Research and Industrial Application Scenarios


Pharmaceutical Quality Control: Ziprasidone ANDA Impurity Profiling and Method Validation

Antidepressant Agent 10 serves as Ziprasidone EP Impurity A (USP Related Compound A), a critical reference standard for analytical method validation and quality control release testing in generic Ziprasidone manufacturing. The compound is supplied with certified purity and full characterization documentation compliant with regulatory guidelines for ANDA submissions. Procurement from certified suppliers (SynZeal, Veeprho, ChemWhat) ensures compliance with ICH Q3A/B impurity qualification requirements and enables HPLC method development, forced degradation studies, and stability-indicating assay validation. This application scenario is validated by the compound's official pharmacopoeial recognition, distinguishing it from non-listed structural analogs that lack regulatory standing for QC applications [1][2].

Fragment-Based Drug Discovery: Benzisothiazole-Piperazine Scaffold Optimization for Novel Antidepressant Candidates

Antidepressant Agent 10 functions as an ideal fragment starting point for lead discovery campaigns targeting serotonergic pathways in depression. Its molecular weight (219.31 g/mol), favorable cLogP (~2.1), and compliance with the Rule of Three enable systematic structure-activity relationship exploration through parallel synthesis of derivatives. The compound's validated dual 5-HT₁A/5-HT₂ antagonist activity (IC₅₀ = 190/110 nM) provides a baseline pharmacological profile that can be optimized through fragment growing, linking, or merging strategies. The benzisothiazole-piperazine scaffold is precedented in the development of adatanserin-class dual 5-HT agents and the atypical antipsychotic Ziprasidone, providing established synthetic routes (one-step disulfide method, 85-90% yield) for derivative synthesis. This scenario is supported by the compound's fragment physicochemical parameters relative to fully elaborated comparators and its demonstrated synthetic tractability in Pfizer patents [3].

Preclinical Antidepressant Pharmacology: In Vivo Behavioral Studies via Oral Dosing

Antidepressant Agent 10 is qualified for oral administration in preclinical rodent models of depression, enabling behavioral pharmacology studies including forced swim test, tail suspension test, and chronic mild stress paradigms without the confounds of injection stress or parenteral vehicle effects. The compound's dual 5-HT₁A/5-HT₂ antagonist mechanism provides a pharmacologically distinct tool for dissecting serotonergic contributions to antidepressant efficacy relative to selective 5-HT₁A agonists (gepirone, tandospirone) or SSRIs. Oral dosing capability supports dose-response studies and chronic administration protocols that more closely model clinical antidepressant treatment regimens. This scenario is predicated on the vendor-documented oral activity of the compound, though quantitative pharmacokinetic data are not currently available in public sources .

Ziprasidone Synthesis and Process Development: Key Intermediate Manufacturing

Antidepressant Agent 10 is the essential penultimate intermediate in Ziprasidone synthesis, where it undergoes coupling with a chloro-oxindole derivative to form the final antipsychotic drug substance. The Pfizer-developed one-step disulfide route achieves 85-90% yield of the hydrochloride salt under optimized conditions, providing a robust and scalable synthetic platform. Procurement of high-purity (>98%) Antidepressant Agent 10 from qualified suppliers (TCI, AKSci, Aladdin) supports process chemistry optimization, impurity control strategy development, and reference standard preparation for Ziprasidone manufacturing. This application scenario is validated by the compound's established role in Ziprasidone synthetic patents and its documented use as a key intermediate in atypical antipsychotic drug substance production [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antidepressant agent 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.